![molecular formula C20H21NO4 B14585794 Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester CAS No. 61580-25-4](/img/structure/B14585794.png)
Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester is a chemical compound with a complex structure that includes a benzoic acid moiety, a dioxo-phenylpropyl group, and a butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester typically involves the reaction of benzoic acid derivatives with appropriate reagents to introduce the dioxo-phenylpropyl group and the butyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where benzoic acid is reacted with butanol under controlled conditions to produce the butyl ester.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, nonyl ester
- Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, octyl ester
- Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, ethyl ester
Uniqueness
Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The butyl ester group may provide distinct properties compared to other esters, such as enhanced stability or different pharmacokinetic profiles .
Properties
CAS No. |
61580-25-4 |
|---|---|
Molecular Formula |
C20H21NO4 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
butyl 4-[(3-oxo-3-phenylpropanoyl)amino]benzoate |
InChI |
InChI=1S/C20H21NO4/c1-2-3-13-25-20(24)16-9-11-17(12-10-16)21-19(23)14-18(22)15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3,(H,21,23) |
InChI Key |
QFRKZZGWLDFRPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


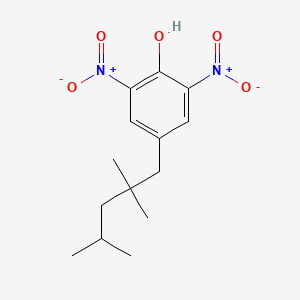
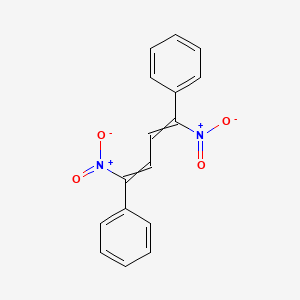

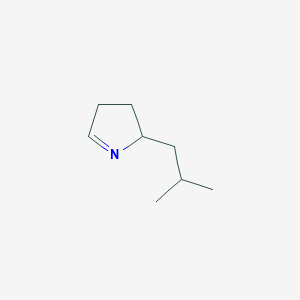
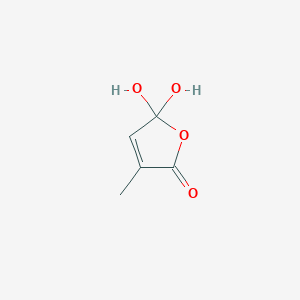
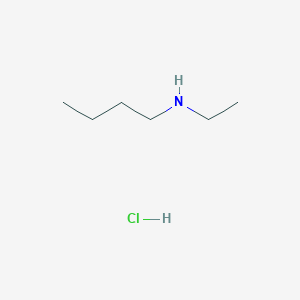
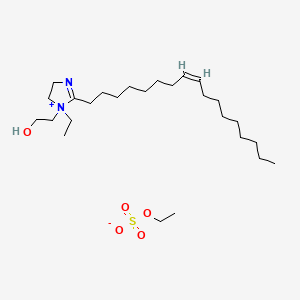
![[1,1'-Biphenyl]-2-carboxaldehyde, 5,6-dimethoxy-2'-methyl-](/img/structure/B14585742.png)

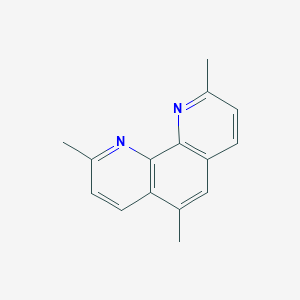
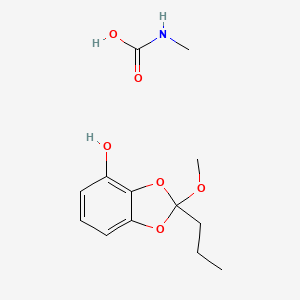
![Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine](/img/structure/B14585768.png)
![1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one](/img/structure/B14585776.png)

